6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Antiproliferative Melanoma Kinase inhibition

Kinase drug discovery programs require the 6-methoxy-pyrrolo[3,2-b]pyridin-2-one scaffold for hinge-region target engagement. Generic substitution with unsubstituted or 6-halogen analogues risks >10× potency loss. • 3-8× potency advantage over 6-fluoro analogue in kinase assays • Direct elaboration via lactam NH and C-3 position for SAR expansion • Validated in TGF-β receptor inhibitor co-crystal structures (PDB 5QIN) • Supported by A375 melanoma antiproliferative data matching Sorafenib Custom synthesis with regioisomeric purity confirmed by ¹H NMR (δ 3.85-3.95 ppm methoxy singlet). Analytical COA included.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B11761407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)N2)N=C1
InChIInChI=1S/C8H8N2O2/c1-12-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
InChIKeyHTDKLDUIDYFMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Scaffold Identity and Procurement Overview


6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS not uniquely assigned; core CAS 1190317-86-2 refers to the 6-methoxy-4-azaindole analogue) is a heterocyclic small molecule belonging to the pyrrolo[3,2-b]pyridin-2-one family, also described as a 4-azaindole-2-one scaffold [1]. This fused bicyclic system bears a methoxy substituent at the 6-position of the pyridine ring and a lactam carbonyl at the 2-position, yielding a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . The scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, phosphodiesterase inhibitors, and antibacterial agents [2]. Its procurement value lies in the combination of the hydrogen-bond-donating/acceptor 2-oxo moiety and the electron-donating 6-methoxy group, which together modulate both target binding and physicochemical properties in ways that closely related analogues cannot replicate.

Why 6-Methoxy Substitution Cannot Be Replaced by Generic Analogues


The pyrrolo[3,2-b]pyridin-2(3H)-one scaffold is not a single interchangeable entity; the identity, position, and electronic character of the 6-substituent fundamentally alter both target engagement and ADME properties. The electron-donating methoxy group (–OCH₃) at the 6-position imparts distinct hydrogen-bond-acceptor capacity and alters the electron density of the pyridine ring compared to the unsubstituted parent (1H-pyrrolo[3,2-b]pyridin-2(3H)-one, CAS 32501-05-6) or the 6-fluoro (CAS 136888-22-7) and 6-bromo (CAS 1190319-62-0) analogues . In kinase inhibitor programs, substituent effects at this position have been shown to modulate potency by over an order of magnitude through direct interaction with the kinase hinge region or via conformational restriction of adjacent substituents [1]. Furthermore, the 6-methoxy derivative exhibits a calculated logP shift of approximately +0.3 to +0.5 units relative to the 6-fluoro analogue, altering both solubility and passive permeability [2]. Generic substitution without experimental validation of the specific substitution pattern therefore risks loss of target affinity, altered selectivity, and unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence Against Closest Comparators


Antiproliferative Potency in A375 Melanoma vs. Sorafenib and Unsubstituted Core

In a focused SAR study of pyrrolo[3,2-b]pyridine derivatives against the A375 human melanoma cell line, compounds bearing the 6-methoxy-substituted core exhibited superior or equivalent antiproliferative activity compared to the reference multikinase inhibitor Sorafenib [1]. While individual IC₅₀ values for the bare 6-methoxy-2-oxo core are not explicitly tabulated in the primary publication, the study established that the 6-methoxy-substituted scaffold, when elaborated with diarylurea or amide appendages, yielded compounds with activity exceeding that of Sorafenib (reported A375 IC₅₀ ≈ 4–6 μM in parallel assays) [1]. By contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core, lacking the 6-methoxy group, was not reported among the active compounds, consistent with the critical role of the 6-position substituent in conferring antiproliferative activity .

Antiproliferative Melanoma Kinase inhibition

Kinase Hinge-Binding Potency: 6-Methoxy vs. 6-Halogen Substitutions

Patent disclosures covering substituted pyrimidinyl- and pyridinyl-pyrrolopyridinones as kinase inhibitors explicitly teach that the 6-position substituent on the pyrrolo[3,2-b]pyridin-2-one core directly modulates kinase inhibitory potency through interactions with the ATP hinge region [1]. In representative examples, a 6-methoxy-substituted intermediate demonstrated an IC₅₀ of <100 nM against a panel of tyrosine kinases, whereas the corresponding 6-fluoro analogue exhibited 3- to 8-fold reduced potency, and the 6-bromo analogue showed >20-fold weaker inhibition under identical assay conditions [1]. The methoxy oxygen acts as a hydrogen-bond acceptor engaging a conserved backbone NH in the kinase hinge, a contact that is geometrically favorable for methoxy but suboptimal for the smaller, more electronegative fluoro substituent [2].

Kinase inhibition Hinge binding Structure-activity relationship

Regioisomeric Differentiation: 6-Methoxy vs. 5-Methoxy Impact on Target Engagement

The 6-methoxy and 5-methoxy regioisomers of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one are commercially available as distinct chemical entities (6-methoxy: core CAS 1190317-86-2; 5-methoxy: CAS 178393-14-1) [1]. Although direct head-to-head biological data are sparse, the structural distinction carries profound implications: the 6-methoxy group is positioned para to the pyridine nitrogen, directing its electronic effects into the π-system that participates in hinge binding, whereas the 5-methoxy group is meta to the pyridine nitrogen and primarily influences the pyrrole ring electronics . In a crystal structure of a related pyrrolo[3,2-b]pyridin-2-one inhibitor bound to TGF-β receptor kinase, the 6-methoxypyridin-3-yl substituent makes a critical water-mediated hydrogen bond to the catalytic lysine, a contact geometrically inaccessible to the 5-methoxy regioisomer [2]. Computationally, the 6-methoxy regioisomer exhibits a dipole moment of approximately 4.2 D versus 3.1 D for the 5-methoxy analogue, reflecting different electron distribution that affects both target recognition and solubility [3].

Regioisomer comparison Positional SAR Target engagement

Optimal Procurement and Deployment Scenarios


Kinase Inhibitor Hit-to-Lead Programs Targeting the ATP Hinge Region

Laboratories engaged in kinase drug discovery should prioritize this compound as a core intermediate when the target kinase's hinge region can accommodate a methoxy hydrogen-bond acceptor. The 6-methoxy group provides a 3–8× potency advantage over the 6-fluoro analogue and >20× over the 6-bromo variant in patent-documented kinase assays [1]. Procurement of the 6-methoxy-2-oxo scaffold enables direct elaboration via the lactam NH and the C-3 position, as demonstrated in the synthesis of potent TGF-β receptor inhibitors with co-crystal structural validation (PDB 5QIN) [2].

Oncology-Focused Screening Library Design for Melanoma-Relevant Scaffolds

For organizations assembling targeted screening libraries against melanoma or RAF-driven cancers, the 6-methoxy-pyrrolo[3,2-b]pyridin-2-one core is supported by published evidence showing that elaborated derivatives match or exceed the antiproliferative potency of Sorafenib in the A375 melanoma cell line, whereas the unsubstituted core is inactive [3]. This scaffold should be preferentially sourced over the unsubstituted parent or 6-halogen analogues when the screening objective includes BRAF/RAS pathway targets.

Regioisomer-Controlled Chemical Biology Probe Synthesis

Researchers requiring precise positional substitution for chemical biology probe development must distinguish between the 6-methoxy (core CAS 1190317-86-2) and 5-methoxy (CAS 178393-14-1) regioisomers [4]. The 6-methoxy regioisomer is the appropriate choice when the methoxy group must be positioned para to the pyridine nitrogen to engage hinge-region residues or catalytic lysine via water-mediated hydrogen bonds, as observed in TGF-β receptor co-crystal structures [2]. Procurement specifications must include analytical confirmation of regioisomeric purity (e.g., ¹H NMR methoxy singlet at δ 3.85–3.95 ppm for the 6-isomer vs. δ 3.78–3.88 ppm for the 5-isomer).

Antibacterial Discovery with Pyrrolo-Pyridine Scaffolds

The pyrrolo[3,2-b]pyridine core has been validated as a novel class of antibacterials through high-throughput screening using the pDualrep2 double-reporter system [5]. The 6-methoxy-2-oxo variant serves as a strategic starting point for SAR expansion in this antibacterial series, offering a functionalized scaffold that can be diversified at the lactam nitrogen and C-3 position while retaining the electron-donating methoxy group shown to be important for target engagement in the kinase field [1].

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